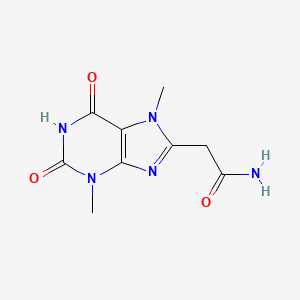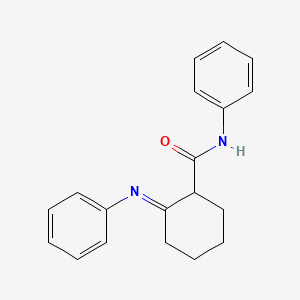
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is a chemical compound with the molecular formula C19H20N2O It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and two phenyl groups connected by an imino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- typically involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+AnilineDehydrating agentCyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of cyclohexanecarboxamide oxides.
Reduction: Conversion to cyclohexanecarboxamide, N-phenyl-2-(phenylamino)-.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imino group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: Lacks the phenylimino group, resulting in different chemical properties.
N-Phenylcyclohexanecarboxamide: Contains only one phenyl group, leading to distinct reactivity.
N-Phenyl-2-(phenylimino)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is unique due to its dual phenyl groups connected by an imino linkage, which imparts specific chemical and biological properties. This structural feature distinguishes it from other related compounds and contributes to its versatility in various applications.
Propriétés
Numéro CAS |
61077-90-5 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-phenyl-2-phenyliminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-16-11-5-2-6-12-16)17-13-7-8-14-18(17)20-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
Clé InChI |
BZSIQURBUKQERM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NC2=CC=CC=C2)C(C1)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)
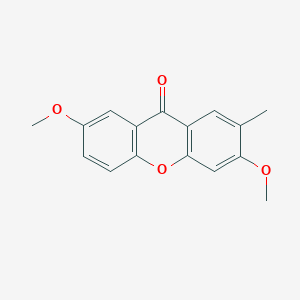


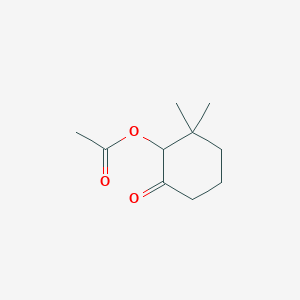

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
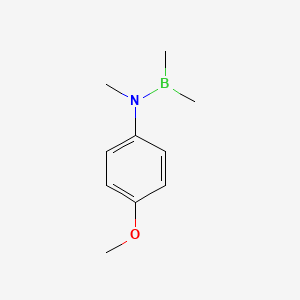
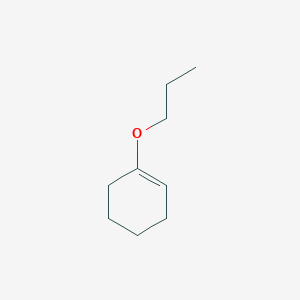
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
